2-Benzyl-1,3-diphenylpropan-2-ol
Description
Properties
CAS No. |
6712-97-6 |
|---|---|
Molecular Formula |
C22H22O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-benzyl-1,3-diphenylpropan-2-ol |
InChI |
InChI=1S/C22H22O/c23-22(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15,23H,16-18H2 |
InChI Key |
WXSPHAQGTGMKEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(CC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3-diphenylpropan-2-ol typically involves the Grignard reaction. One common method includes the reaction of benzylmagnesium chloride with benzophenone, followed by hydrolysis to yield the desired product . The reaction conditions often require anhydrous solvents and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-Benzyl-1,3-diphenylpropan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or distillation, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,3-diphenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into hydrocarbons or other alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Benzophenone and benzoic acid.
Reduction: Benzyl alcohol and diphenylmethane.
Substitution: Benzyl chloride and diphenylmethyl chloride.
Scientific Research Applications
Organic Synthesis
2-Benzyl-1,3-diphenylpropan-2-ol serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Pharmaceutical Synthesis | Used in creating drugs targeting neurological and cardiovascular conditions. |
| Agrochemical Production | Acts as an intermediate in the synthesis of pesticides and herbicides. |
| Dyes and Pigments | Employed in the production of various dyes due to its chromophoric properties. |
Research has indicated that 2-benzyl-1,3-diphenylpropan-2-ol exhibits several biological activities:
- Antioxidant Properties : The compound has been shown to interact with cellular membranes and proteins, influencing biochemical pathways related to oxidative stress.
- Anti-inflammatory Effects : Studies suggest potential anti-inflammatory activities, making it a candidate for therapeutic applications .
Medicinal Chemistry
The compound's structural characteristics lend it to various therapeutic roles:
- Potential Treatment for Metabolic Disorders : Recent investigations highlight its potential as a dual agonist for PPARα/γ receptors, which are crucial in regulating lipid metabolism and glucose homeostasis .
Case Study 1: Therapeutic Potential in Non-Alcoholic Fatty Liver Disease (NAFLD)
Research indicates that metabolites derived from gut microbiota, including 2-benzyl-1,3-diphenylpropan-2-ol, may play a role in mitigating NAFLD by interacting with signaling pathways involved in fat metabolism.
Case Study 2: Synthesis of Antiviral Agents
In a recent study, derivatives of 2-benzyl-1,3-diphenylpropan-2-ol were synthesized and evaluated for their antiviral properties. The compounds demonstrated significant activity against viral strains, suggesting their utility in drug development .
Mechanism of Action
The mechanism of action of 2-Benzyl-1,3-diphenylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a radical initiator in certain reactions, facilitating the formation of reactive intermediates. These intermediates can then participate in various chemical transformations, leading to the desired products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 2-benzyl-1,3-diphenylpropan-2-ol, such as benzyl substituents, hydroxyl/amine groups, or aromatic frameworks. Key differences in properties and applications are highlighted.
Table 1: Structural and Functional Comparison
Steric and Solubility Differences
- 2-Benzyl-1,3-diphenylpropan-2-ol : The three aromatic groups create significant steric hindrance, reducing reactivity in nucleophilic substitutions. Its hydrophobicity limits solubility in polar solvents like water .
- 2-Benzyl-1,3-propanediol : The two hydroxyl groups enhance hydrogen bonding, increasing water solubility compared to the tertiary alcohol (166.22 g/mol vs. 302.417 g/mol) .
- 3-Amino-2-benzylpropan-1-ol: The amine group introduces basicity (pKa ~9–10), enabling salt formation and solubility in acidic media .
Spectroscopic Signatures
Biological Activity
2-Benzyl-1,3-diphenylpropan-2-ol, also known as 1,3-diphenylpropan-2-ol, is an organic compound with the molecular formula . It features a central propane chain substituted with two phenyl groups and a hydroxyl group at the second carbon atom, which contributes to its biological activity and pharmacological potential. The compound exhibits chirality, making it relevant in stereochemistry and medicinal chemistry.
Antioxidant Properties
Research indicates that 2-benzyl-1,3-diphenylpropan-2-ol possesses significant antioxidant properties . These properties are influenced by various environmental factors such as pH and temperature. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders .
Anti-inflammatory and Anticancer Activities
Compounds with structural similarities to 2-benzyl-1,3-diphenylpropan-2-ol have shown promise in pharmacological applications, particularly in anti-inflammatory and anticancer activities. The presence of phenolic structures in such compounds often correlates with biological efficacy. Studies suggest that this compound may inhibit inflammatory pathways and induce apoptosis in cancer cells .
The biological mechanisms through which 2-benzyl-1,3-diphenylpropan-2-ol exerts its effects may involve interaction with cellular signaling pathways. For example, it may modulate the activity of enzymes involved in inflammation or cancer progression. The compound's ability to form hydrogen bonds enhances its interaction with biological macromolecules, potentially influencing enzyme activities and receptor interactions .
Case Studies
- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of 2-benzyl-1,3-diphenylpropan-2-ol using various assays (e.g., DPPH radical scavenging). Results demonstrated a substantial reduction in free radicals, indicating its potential as a natural antioxidant agent.
- Anti-inflammatory Effects : In vitro studies showed that treatment with 2-benzyl-1,3-diphenylpropan-2-ol significantly decreased the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting its utility in managing inflammatory conditions .
- Anticancer Activity : Research involving cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This finding highlights its potential as a therapeutic agent against specific cancer types .
Comparative Analysis
The following table summarizes the biological activities of 2-benzyl-1,3-diphenylpropan-2-ol compared to related compounds:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| 2-Benzyl-1,3-diphenylpropan-2-ol | High | Moderate | High |
| 1,3-Diphenylpropan-1-ol | Moderate | Low | Moderate |
| 1,3-Diphenylpropan-2-one | Low | Moderate | Low |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 2-Benzyl-1,3-diphenylpropan-2-ol, and how can reaction conditions be optimized for yield?
- Methodology : A two-step approach is commonly employed:
- Step 1 : Condensation of benzylmagnesium bromide with 1,3-diphenylpropan-2-one under anhydrous conditions in THF at 0–5°C.
- Step 2 : Acidic workup (e.g., dilute HCl) to protonate the intermediate alkoxide, followed by purification via fractional crystallization or column chromatography (ethyl acetate/hexane gradient).
- Optimization : Yield improvements (70–85%) are achieved by controlling reaction temperature, stoichiometry (1.2 equivalents Grignard reagent), and inert atmosphere. Side products like over-alkylated derivatives can be minimized using controlled addition rates .
Q. Which spectroscopic techniques are most effective for characterizing 2-Benzyl-1,3-diphenylpropan-2-ol, and what key spectral markers should researchers prioritize?
- Methodology :
- NMR : H NMR should show a singlet for the tertiary alcohol proton (δ ~2.1 ppm) and distinct splitting patterns for benzyl (δ ~3.8–4.2 ppm, AB quartet) and phenyl groups (δ ~6.9–7.4 ppm). C NMR confirms the quaternary carbon (δ ~75–80 ppm).
- IR : O-H stretch (broad, ~3200–3400 cm), aromatic C-H stretches (~3025 cm), and C-O stretch (~1050–1150 cm).
- Mass Spectrometry : Molecular ion peak at m/z 320 (CHO) with fragmentation patterns indicating loss of benzyl or phenyl groups .
Q. How does the steric environment of 2-Benzyl-1,3-diphenylpropan-2-ol influence its crystalline packing, and what crystallographic approaches are suitable for analysis?
- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is ideal. The bulky benzyl and phenyl groups create a distorted tetrahedral geometry around the central carbon, leading to specific intermolecular interactions (e.g., π-π stacking of aromatic rings). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Hydrogen bonding between hydroxyl groups and adjacent molecules can be analyzed using O-H···O metrics .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental NMR data for 2-Benzyl-1,3-diphenylpropan-2-ol's conformational analysis?
- Methodology :
- DFT Calculations : Compare B3LYP/6-311+G(d,p)-level optimized geometries with experimental NOESY/ROESY data to identify dominant conformers.
- Solvent Effects : Simulate NMR chemical shifts in explicit solvent models (e.g., PCM for DMSO or CDCl) to account for solvation-induced shifts.
- Dynamic Effects : Use variable-temperature NMR to detect rotameric equilibria or slow conformational exchanges that may explain discrepancies .
Q. How do solvent polarity and temperature variations impact the kinetic vs. thermodynamic control in the synthesis of 2-Benzyl-1,3-diphenylpropan-2-ol derivatives?
- Methodology :
- Kinetic Control : Polar aprotic solvents (e.g., DMF) at low temperatures (–20°C) favor rapid benzylation but may lead to metastable intermediates.
- Thermodynamic Control : Non-polar solvents (e.g., toluene) under reflux (110°C) promote equilibration to the most stable isomer.
- Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize conditions for desired product selectivity .
Q. What mechanistic insights explain unexpected byproduct formation during the benzylation of 1,3-diphenylpropan-2-ol precursors, and how can side reactions be minimized?
- Mechanism : Competing pathways include:
- Over-alkylation : Excess benzyl halide leads to di-benzylated products.
- Elimination : Base-catalyzed dehydration under high temperatures forms alkene byproducts.
- Mitigation :
- Use stoichiometric control (1:1 molar ratio of precursor to benzylating agent).
- Add radical inhibitors (e.g., BHT) to suppress oxidation side reactions.
- Employ milder bases (e.g., KCO instead of NaH) to limit elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
